Product packaging for Cbz-L-allysine ethylene acetal(Cat. No.:CAS No. 852822-01-6)

Cbz-L-allysine ethylene acetal

Cat. No.: B594396
CAS No.: 852822-01-6
M. Wt: 323.345
InChI Key: IXBOEVIPNQUBFK-ZDUSSCGKSA-N
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Description

Cbz-L-allysine ethylene acetal (CAS 852822-01-6) is a protected derivative of L-allysine ethylene acetal. It is a crucial chiral building block in organic and medicinal chemistry synthesis. This compound serves as a key intermediate in the total synthesis of complex alkaloids, such as the quinolizidine alkaloid (+)-epiquinamide, which has been studied as a nicotinic agonist . Furthermore, its deprotected form, L-allysine ethylene acetal, is a vital chiral precursor in the multi-step synthesis of the antihypertensive drug candidate Omapatrilat, where it helps establish the required stereochemistry . The compound features a carboxybenzyl (Cbz) protecting group on the amine, making it a stable and versatile reagent for peptide coupling and further chemical transformations. Researchers value this compound for its application in developing pharmacologically active molecules . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO6 B594396 Cbz-L-allysine ethylene acetal CAS No. 852822-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBOEVIPNQUBFK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of Cbz L Allysine Ethylene Acetal

Chemo-Synthetic Pathways for Enantiopure Cbz-L-allysine Ethylene (B1197577) Acetal (B89532)

The chemical synthesis of Cbz-L-allysine ethylene acetal has been approached through various strategies, primarily focusing on multi-step sequences originating from readily available chiral precursors.

Multi-Step Approaches from Precursors of Amino Acid Origin

A common strategy for synthesizing this compound involves starting from a chiral amino acid precursor. For instance, a synthesis route can begin with Cbz-L-methionine, which is converted to the corresponding homoallylic ketone. Subsequent diastereoselective reduction of the ketone yields the desired anti amino alcohol. iiserpune.ac.in Another approach starts from protected L-serine, although this can be complicated by issues of racemization. dokumen.pub The conversion of L-allysine ethylene acetal to its ester form has been achieved in high yield over four steps. iiserpune.ac.in

Optimization of Reaction Conditions and Reagent Selection for Enhanced Stereocontrol

The success of these multi-step syntheses hinges on the careful optimization of reaction conditions and the selection of appropriate reagents to maximize stereocontrol. For example, in the reduction of the homoallylic ketone derived from Cbz-L-methionine, the use of tris-tert-butoxy lithium aluminium hydride has been shown to afford high diastereoselectivity. iiserpune.ac.in The choice of protecting groups is also critical; for instance, the trifluoroacetyl group on nitrogen has been found to suppress β-elimination reactions in organozinc intermediates by reducing intramolecular coordination to the zinc atom. dokumen.pub The development of practical syntheses often involves screening various catalysts and reaction parameters to achieve the desired outcome. researchgate.net

Strategies for Chiral Induction and Diastereoselective Transformation

Chiral induction is a key element in the stereoselective synthesis of this compound. This can be achieved through the use of chiral auxiliaries, such as those derived from carbohydrates in Ugi reactions, although high stereoselectivity can be dependent on specific reagents like tert-butyl isonitrile. rsc.org Diastereoselective transformations are also crucial. For example, the treatment of an N,O-acetal with BF3·OEt2 in the presence of allyltrimethylsilane (B147118) proceeds through a highly diastereoselective N-acyliminium ion intermediate to yield a product with a specific configuration. iiserpune.ac.in Asymmetric domino reactions, which involve a cascade of reactions, have also been employed to construct complex chiral molecules with high diastereoselectivity. rsc.org

Biocatalytic Routes for the Production of L-Allysine Ethylene Acetal

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. Enzymatic processes offer high stereoselectivity and can be conducted under mild reaction conditions.

Enzymatic Reductive Amination Protocols Utilizing Phenylalanine Dehydrogenase (PDH) Systems

A highly effective biocatalytic route for the synthesis of L-allysine ethylene acetal is the reductive amination of the corresponding keto acid, 2-oxo-6-heptenoic acid ethyl ester. capes.gov.brnih.gov This reaction is catalyzed by Phenylalanine Dehydrogenase (PDH), an enzyme known for its high enantioselectivity and broad substrate specificity. mdpi.comresearchgate.net The PDH from Thermoactinomyces intermedius has proven to be particularly effective for this transformation. capes.gov.brnih.govresearchgate.net This enzyme, which requires ammonia (B1221849) and the cofactor NADH, has been successfully cloned and expressed in host organisms like Escherichia coli and Pichia pastoris for large-scale production. capes.gov.brresearchgate.net While other dehydrogenases such as glutamate, alanine, and leucine (B10760876) dehydrogenases can also catalyze the reaction, they are generally less effective than PDH from T. intermedius. capes.gov.brnih.govresearchgate.net The use of whole-cell catalysts, such as Pichia pastoris cells containing the PDH from T. intermedius, has been demonstrated to achieve high conversion rates and enantiomeric excess. unipd.it This biocatalytic approach has been scaled up to produce kilogram quantities of L-allysine ethylene acetal with yields greater than 94% and an enantiomeric excess of over 98%. researchgate.net

Table 1: Comparison of Different Dehydrogenases for L-Allysine Ethylene Acetal Synthesis

Enzyme Source Organism Relative Effectiveness Reference
Phenylalanine Dehydrogenase (PDH) Thermoactinomyces intermedius Most Effective capes.gov.brnih.govresearchgate.net
Phenylalanine Dehydrogenase (PDH) Sporosarcina species Less Effective capes.gov.brnih.govresearchgate.net
Leucine Dehydrogenase - Less Effective capes.gov.brnih.govresearchgate.net
Alanine Dehydrogenase - Less Effective capes.gov.brnih.govresearchgate.net
Glutamate Dehydrogenase - Least Effective capes.gov.brnih.govresearchgate.net

Cofactor Regeneration Systems in Biocatalytic Processes (e.g., Formate (B1220265) Dehydrogenase)

A critical aspect of industrial-scale biocatalysis is the regeneration of the expensive cofactor NADH, which is consumed in stoichiometric amounts during the reductive amination process. mdpi.comillinois.edu An efficient and widely used method for NADH regeneration is the use of a coupled enzymatic system employing formate dehydrogenase (FDH). capes.gov.brnih.govrsc.org FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. capes.gov.brnih.gov This system is advantageous due to the low cost of formate and the benign nature of the CO2 byproduct. nih.gov

For the synthesis of L-allysine ethylene acetal, FDH from sources like Candida boidinii has been used in conjunction with PDH. capes.gov.brresearchgate.net In some process developments, recombinant Pichia pastoris strains have been engineered to co-express both the PDH from T. intermedius and an endogenous FDH, allowing for a streamlined single-fermentation process. capes.gov.brmdpi.com This integrated system has been successfully used in large-scale production, yielding significant quantities of highly pure L-allysine ethylene acetal. mdpi.comfrontiersin.org

Table 2: Key Parameters of the Biocatalytic Synthesis of L-Allysine Ethylene Acetal

Parameter Value Reference
Enzyme System Phenylalanine Dehydrogenase (PDH) and Formate Dehydrogenase (FDH) capes.gov.brnih.gov
PDH Source Thermoactinomyces intermedius capes.gov.brnih.govresearchgate.net
FDH Source Candida boidinii or endogenous in Pichia pastoris capes.gov.brresearchgate.net
Substrate 2-oxo-6-heptenoic acid ethyl ester capes.gov.brnih.gov
Cofactor NADH (regenerated) capes.gov.brnih.govmdpi.com
Product L-allysine ethylene acetal capes.gov.brnih.gov
Reported Yield >94% researchgate.net
Reported Enantiomeric Excess (e.e.) >98% mdpi.comresearchgate.net
Scale Kilogram quantities researchgate.netfrontiersin.org

Comparative Analysis of Whole-Cell Biocatalysis versus Isolated Enzyme Systems

The choice between whole-cell biocatalysis and isolated enzyme systems is a critical decision in the synthesis of complex molecules like this compound. Each approach presents distinct advantages and disadvantages that influence process efficiency, cost, and scalability.

Whole-cell biocatalysis utilizes intact microbial cells (e.g., E. coli, Pichia pastoris) that have been engineered to express the desired enzymes. nih.govunipd.it A primary advantage of this system is the elimination of costly and time-consuming enzyme isolation and purification steps. mdpi.com The cellular environment provides the enzymes with their native, stable conformation and readily supplies essential cofactors, such as NADH, which can be regenerated through the cell's own metabolic pathways. nih.govmdpi.com This is particularly beneficial for redox reactions like the reductive amination required for allysine (B42369) synthesis. nih.govunipd.it For instance, in the synthesis of L-allysine ethylene acetal, whole-cell systems containing a phenylalanine dehydrogenase (PDH) and a formate dehydrogenase (FDH) for cofactor recycling have been successfully employed. unipd.itnih.gov However, whole-cell systems can be limited by the cell membrane's permeability to the substrate and product, potentially slowing down reaction rates. unimi.it Additionally, the presence of other cellular enzymes can lead to undesired side reactions. mdpi.com

Isolated enzyme systems, on the other hand, offer higher purity and can prevent side reactions, leading to a cleaner product profile. mdpi.com This method avoids issues with substrate transport across the cell membrane. unimi.it However, the cost of enzyme purification can be significant. Furthermore, for reactions requiring cofactors, these must be added to the reaction mixture and an external regeneration system is often necessary, adding to the complexity and cost of the process. nih.govmdpi.com

The following table provides a comparative overview of the two systems:

FeatureWhole-Cell BiocatalysisIsolated Enzyme Systems
Catalyst Preparation Less expensive; no enzyme purification needed. mdpi.comMore expensive; requires enzyme isolation and purification. mdpi.com
Cofactor Requirement In-situ regeneration by cellular metabolism. nih.govmdpi.comRequires external addition and a separate regeneration system. nih.gov
Enzyme Stability High; protected by the cellular environment. mdpi.comunimi.itCan be lower; susceptible to denaturation.
Reaction Rate Can be limited by substrate/product transport across the cell membrane. unimi.itGenerally higher due to direct access to the substrate.
Side Reactions Potential for side reactions from other cellular enzymes. mdpi.comMinimized; high purity of the catalyst. mdpi.com
Process Simplicity Simpler in terms of catalyst setup. unimi.itMore complex due to cofactor regeneration systems.

Enantioselectivity and Diastereoselectivity Control in Enzymatic Pathways

Enzymatic pathways are renowned for their exceptional ability to control stereochemistry, a critical aspect in the synthesis of chiral molecules like this compound. Enzymes, through their precisely shaped active sites, can differentiate between enantiomers and diastereomers, leading to products with high optical purity. nih.govnih.gov

In the synthesis of L-allysine ethylene acetal, amino acid dehydrogenases (AADs) or transaminases are commonly used. unipd.itdokumen.pub For example, phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius has been shown to catalyze the reductive amination of the corresponding keto acid to L-allysine ethylene acetal with over 98% enantiomeric excess (e.e.). unipd.itnih.gov The enzyme's active site specifically recognizes and binds the substrate in an orientation that leads to the formation of the desired L-enantiomer. nih.govchemrxiv.org

Similarly, transaminases can be employed for the asymmetric synthesis of amino acids. nih.govresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, creating a new chiral center with high stereoselectivity. nih.gov Dynamic kinetic resolution (DKR) is a powerful strategy that can be coupled with enzymatic reactions to convert a racemic starting material completely into a single enantiomer of the product. nih.govchemrxiv.org This approach often involves a racemizing catalyst that continuously converts the undesired enantiomer of the starting material into the desired one, which is then selectively transformed by the enzyme. unipd.it

The high degree of enantio- and diastereoselectivity achieved through enzymatic methods often eliminates the need for complex and costly chiral purification steps that are common in traditional chemical synthesis. nih.gov

Process Development and Scale-Up Considerations for Biocatalytic Syntheses

Scaling up a biocatalytic process from the laboratory to an industrial scale presents a unique set of challenges. mdpi.comacs.org Key considerations include the optimization of reaction conditions, catalyst stability and reuse, and downstream processing.

For the synthesis of L-allysine ethylene acetal, process development has focused on improving yield and productivity. mdpi.comresearchgate.net This has involved screening for more efficient enzymes, optimizing fermentation conditions for whole-cell biocatalysts, and developing robust cofactor regeneration systems. unipd.itmdpi.com For instance, the expression of phenylalanine dehydrogenase in a host like Pichia pastoris, which also has endogenous formate dehydrogenase activity, created a self-sufficient whole-cell catalyst for the reductive amination, simplifying the process for large-scale production. unipd.itnih.gov This integrated system was successfully scaled up to produce kilogram quantities of the desired product with high yield and enantiomeric excess. researchgate.net

Immobilization of either whole cells or isolated enzymes is another crucial aspect of process development. unimi.it Immobilization can enhance enzyme stability, facilitate catalyst separation from the reaction mixture, and enable continuous processing in flow reactors. unimi.itbeilstein-journals.org This not only improves the economic viability of the process by allowing for catalyst recycling but also simplifies product purification.

Downstream processing, which involves the isolation and purification of the final product, must also be carefully designed. For this compound, this would involve separating the product from the biocatalyst, unreacted substrates, and byproducts of the reaction.

Protecting Group Strategies for the Amine and Carbonyl Moieties

The use of protecting groups is fundamental in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the N-Carbobenzyloxy (Cbz) group and the ethylene acetal are employed to protect the amine and aldehyde functionalities, respectively.

Introduction and Stability of the N-Carbobenzyloxy (Cbz) Protecting Group

The N-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and organic chemistry. total-synthesis.comwikipedia.org It was first introduced by Leonidas Zervas and Max Bergmann. total-synthesis.comwikipedia.org

Introduction: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.comhighfine.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. total-synthesis.com A base is required to neutralize the HCl generated during the reaction. total-synthesis.com

Stability: The Cbz group is stable to a wide range of conditions, including mildly acidic and basic environments, making it orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.comhighfine.comiris-biotech.de This stability allows for selective manipulation of other functional groups within the molecule without affecting the Cbz-protected amine. total-synthesis.com However, the Cbz group is readily cleaved under specific conditions, most commonly by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). total-synthesis.comresearchgate.net This deprotection method is clean, as the byproducts are toluene (B28343) and carbon dioxide, which are easily removed. total-synthesis.com

Protecting GroupIntroduction ReagentKey Stability FeaturesCommon Deprotection Method
N-Carbobenzyloxy (Cbz) Benzyl chloroformate (Cbz-Cl) total-synthesis.comhighfine.comStable to mild acids and bases. total-synthesis.comCatalytic Hydrogenolysis (H₂/Pd) total-synthesis.comresearchgate.net
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStable to base and hydrogenolysis.Strong acids (e.g., TFA). ug.edu.pl
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSuStable to acid and hydrogenolysis.Base (e.g., Piperidine). iris-biotech.de
Allyloxycarbonyl (Alloc) Alloc-Cl or Alloc-OSuStable to acids and bases. highfine.comiris-biotech.dePalladium(0) catalysis. iris-biotech.de

Formation and Chemical Stability of the Ethylene Acetal Functionality

The aldehyde group of allysine is highly reactive and can participate in undesired reactions, such as intramolecular cyclization. researchgate.net To prevent this, it is protected as an ethylene acetal.

Formation: Acetals are formed by reacting a carbonyl compound (in this case, the aldehyde functionality of allysine) with two equivalents of an alcohol or, more commonly, one equivalent of a diol like ethylene glycol, in the presence of an acid catalyst. wikipedia.orglibretexts.org The reaction is reversible, and water must be removed to drive the equilibrium towards acetal formation. wikipedia.org The use of a diol is entropically favored as it involves fewer molecules in the reaction. wikipedia.org

Chemical Stability: Acetals are stable to basic and nucleophilic conditions, which makes them excellent protecting groups for carbonyls during reactions involving strong bases or nucleophiles like organometallic reagents and hydrides. wikipedia.orglibretexts.org This stability allows for synthetic transformations on other parts of the molecule without affecting the protected aldehyde. The ethylene acetal can be readily removed (deprotected) by treatment with aqueous acid, which hydrolyzes the acetal back to the original aldehyde and ethylene glycol. libretexts.org

Chemical Reactivity and Strategic Transformations of Cbz L Allysine Ethylene Acetal

Chemistry of the Ethylene (B1197577) Acetal (B89532) Protecting Group

The ethylene acetal serves as a protecting group for the aldehyde functionality of the allysine (B42369) side chain. wikipedia.org This protection is crucial as the free aldehyde is highly reactive and prone to polymerization or other unwanted side reactions. scholaris.ca

Deprotection Methodologies to Liberate the Alpha-Amino Aldehyde

The removal of the ethylene acetal group is most commonly achieved through acid-catalyzed hydrolysis. thieme-connect.de This process regenerates the aldehyde, making it available for subsequent reactions. The choice of acid and reaction conditions is critical to ensure chemoselectivity, particularly to avoid the premature cleavage of the acid-labile Cbz group.

Common methodologies include:

Aqueous Acid Hydrolysis: Treatment with aqueous solutions of mineral acids (e.g., HCl) or organic acids (e.g., trifluoroacetic acid, TFA) can effectively cleave the acetal. ethz.ch The rate of hydrolysis is influenced by factors such as the concentration of the acid and the temperature. thieme-connect.de

Lewis Acid Catalysis: Lewis acids such as indium(III) trifluoromethanesulfonate (B1224126) and erbium(III) trifluoromethanesulfonate have been shown to catalyze the cleavage of acetals under mild, often neutral, conditions. organic-chemistry.org

Transacetalization: Deprotection can be performed by acid-catalyzed exchange with a ketone, such as acetone (B3395972), which drives the equilibrium towards the deprotected aldehyde. organic-chemistry.org

Reactivity Profiles of the Derived Alpha-Amino Aldehyde Intermediate

Once liberated, the α-amino aldehyde is a versatile intermediate, though its instability requires it to be used promptly in subsequent steps. scholaris.ca These bifunctional compounds possess both a nucleophilic amine (if deprotected) and an electrophilic aldehyde, enabling a wide range of synthetic applications. scholaris.ca

Key reactivity profiles include:

Susceptibility to Racemization: The α-proton of the aldehyde is acidic, making the chiral center prone to epimerization, especially under basic or harsh thermal conditions. organicchemistry.eu This necessitates careful control of reaction parameters to maintain stereochemical integrity.

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic attack. This is exploited in C-C bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. organicchemistry.eu

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of amino acid derivatives.

Iminium Ion Formation: The aldehyde can react with the α-amino group (following Cbz deprotection) or other amines to form imines or iminium ions, which are key intermediates in cyclization and other bond-forming reactions. ru.nliiserpune.ac.in

Transformations Involving the N-Carbobenzyloxy (Cbz) Protected Amine

The N-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and organic synthesis due to its stability under various conditions. total-synthesis.commasterorganicchemistry.com

Methods for Cbz Deprotection and Cleavage

The removal of the Cbz group is a critical step to liberate the free amine for further functionalization. masterorganicchemistry.com The most common and mildest method is catalytic hydrogenolysis. highfine.com

MethodReagents & ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C catalyst in a solvent like MeOH, EtOH, or EtOAc. total-synthesis.comthalesnano.comMild, neutral pH conditions; high yield. masterorganicchemistry.comtaylorfrancis.comSensitive to catalyst poisoning by sulfur compounds; can reduce other functional groups like alkenes or alkynes. highfine.comscientificupdate.com
Transfer Hydrogenation Ammonium formate (B1220265) or formic acid as an H₂ source with Pd/C catalyst. highfine.comresearchgate.netAvoids the use of gaseous hydrogen.Similar limitations to catalytic hydrogenolysis.
Acidolysis Strong acids like HBr in acetic acid or TMSI. highfine.comUseful when catalytic hydrogenation is not feasible.Harsh conditions can cleave other acid-sensitive groups. total-synthesis.com
Thiolysis Nucleophilic attack by a thiol at the benzylic carbon. scientificupdate.comChemoselective; tolerates aryl halides and nitriles. scientificupdate.comRequires specific thiol reagents and conditions.

This table summarizes common methods for the deprotection of the N-Cbz group, highlighting typical reagents, advantages, and limitations of each technique.

The choice of method is dictated by the presence of other functional groups in the molecule. For instance, if the allysine carbon chain contains a reducible double bond, acidolysis might be preferred over hydrogenation. highfine.comscientificupdate.com In one study, Cbz deprotection of a related intermediate in methanol (B129727) or EtOAc led to the unwanted reduction of a ketone, a problem that was solved by switching the solvent to acetonitrile (B52724). ru.nl

Subsequent Derivatization Reactions of the Free Amino Group (e.g., acylation, peptide coupling)

Once the Cbz group is removed, the resulting free α-amino group is a potent nucleophile, ready for a variety of derivatization reactions. waters.comacs.org

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides (like acetic anhydride) in the presence of a base to form amides. peptide.com This is a fundamental transformation for introducing a wide array of substituents.

Peptide Coupling: This is one of the most significant applications. wikipedia.org The free amine of the deprotected allysine derivative can act as the nucleophile in a peptide bond formation reaction. It attacks the activated carboxyl group of another N-protected amino acid. thermofisher.com Common coupling reagents used to activate the carboxylic acid include carbodiimides like DCC and DIC, often with additives like HOBt to minimize racemization, or phosphonium (B103445) and uronium salts like BOP and HBTU. peptide.comthermofisher.com Tandem, one-pot Cbz-deprotection and peptide coupling reactions have been developed to streamline synthesis. researchgate.net

Derivatization can also be achieved with various other reagents to introduce specific functionalities. For example, reaction with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) or dansyl chloride allows for the introduction of fluorescent tags. mdpi.comnih.gov Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create volatile derivatives for analysis. thermofisher.com

Reactions and Functionalizations of the Allysine Carbon Chain

The term "allysine" in a broader biochemical context refers to the aldehyde derived from lysine (B10760008). nih.govtaylorandfrancis.com In the context of Cbz-L-allysine ethylene acetal, the name implies a precursor that, upon deprotection, yields the aldehyde side chain. The synthetic precursor, L-allysine ethylene acetal, contains a terminal alkene which is a versatile handle for functionalization. iiserpune.ac.in This alkene can be manipulated prior to or after modifications at the amino and acetal termini.

Potential reactions involving the alkene side chain (present in the precursor L-allysine ethylene acetal) include:

Epoxidation: The double bond can be epoxidized, for example using oxone, to form an epoxide. This epoxide is an electrophilic intermediate that can be opened by nucleophiles, leading to further functionalization. ru.nl

Olefin Metathesis: The terminal alkene can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium catalysts like Grubbs' catalyst, to form new carbon-carbon bonds and elongate or modify the side chain. iiserpune.ac.in

Hydroboration-Oxidation: This two-step reaction sequence can convert the terminal alkene into a primary alcohol, adding a hydroxyl group to the terminus of the side chain.

Wacker Oxidation: This palladium-catalyzed oxidation can convert the terminal alkene into a methyl ketone.

These transformations on the carbon chain significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of non-canonical amino acids and complex molecular architectures.

N-Acyliminium Ion Chemistry and Stereoselective Nucleophilic Additions

The protected amino acid this compound is a key precursor for generating cyclic N-acyliminium ions, which are highly reactive intermediates for stereoselective carbon-carbon and carbon-heteroatom bond formation. The general strategy involves the initial conversion of the linear acetal into a cyclic intermediate.

For instance, the methyl ester of this compound can undergo a smooth cyclization-elimination sequence when treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene (B28343), yielding a tetrahydropyridine (B1245486) derivative. ru.nl This cyclic enamide can then be converted into an N,O-acetal by exposure to methanolic HCl. ru.nl The resulting N,O-acetal is a stable precursor that, upon treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), generates a transient N-acyliminium ion. ru.nliiserpune.ac.in This electrophilic species readily reacts with various nucleophiles in a highly diastereoselective manner. iiserpune.ac.in

The stereochemical outcome of these additions is controlled by the existing chiral center, leading to the formation of substituted piperidine (B6355638) derivatives with a high degree of stereocontrol. For example, the addition of allyltrimethylsilane (B147118) to the N-acyliminium ion generated from the corresponding N,O-acetal afforded the (2S, 5R, 6S)-configured product as a single diastereomer. iiserpune.ac.in Similarly, the addition of a silyl (B83357) enol ether derived from acetone resulted in the formation of a new carbon-carbon bond at the 6-position of the piperidine ring. ru.nl

Table 1: Stereoselective Nucleophilic Additions to N-Acyliminium Ions Derived from L-Allysine Ethylene Acetal

PrecursorLewis AcidNucleophileProduct ConfigurationReference
N,O-Acetal from this compoundBF₃·OEt₂Allyltrimethylsilane(2S, 5R, 6S) iiserpune.ac.in
N,O-Acetal from this compound-TBS protected enol ether of acetone- ru.nl
Cyclic EnamideOxone (in MeOH)Methanol (after epoxidation)(2S, 5R) ru.nl

This table summarizes key findings on the diastereoselective reactions involving N-acyliminium ion intermediates.

Carbon-Carbon Bond Forming Reactions on Derivatives

Derivatives of this compound are valuable substrates for various carbon-carbon bond-forming reactions beyond N-acyliminium ion chemistry. These transformations enable the elaboration of the amino acid side chain, leading to the synthesis of non-proteinogenic amino acids and complex natural products.

One significant application involves the use of organozinc reagents derived from amino acids in palladium-catalyzed Negishi cross-coupling reactions. dokumen.pub While the direct use of a this compound-derived organozinc reagent is not detailed, the principles apply to similarly functionalized amino acid derivatives, demonstrating tolerance for protected functional groups. dokumen.pub

A more direct example is the highly diastereoselective allylation of an N-acyliminium ion intermediate derived from L-allysine ethylene acetal, which establishes a new carbon-carbon bond at the C-6 position of the resulting piperidine ring. iiserpune.ac.in Another documented transformation is the addition of a silyl enol ether to a related N-acyliminium ion, successfully forming a carbon-carbon bond to introduce an acetone moiety. ru.nl These reactions highlight the utility of the acetal-protected aldehyde as a latent functional handle that, through cyclization and activation, facilitates stereocontrolled C-C bond formation. ru.nliiserpune.ac.in

Interconversion of Oxidation States within the Side Chain

The side chain of L-allysine ethylene acetal and its derivatives can be manipulated through various oxidation and reduction reactions, allowing for the synthesis of diverse target molecules. The acetal group serves as a stable protecting group for an aldehyde, which can be revealed when needed.

An alternative to starting with the acetal involves the enzymatic reductive amination of the corresponding keto acid, 2-oxo-6-(1,3-dioxolan-2-yl)hexanoic acid, to produce L-allysine ethylene acetal. dokumen.pubresearchgate.net This process, utilizing enzymes like phenylalanine dehydrogenase, represents a key reduction step to install the amine functionality with high stereoselectivity. researchgate.netunipd.it

Conversely, oxidation is also a viable strategy. While direct oxidation of the this compound side chain is less common, related transformations are well-established. For example, in an earlier route to a pharmaceutical intermediate, L-6-hydroxynorleucine was oxidized to the corresponding aldehyde. dokumen.pub In a different context, the cyclic enamide derivative of L-allysine ethylene acetal undergoes a highly diastereoselective epoxidation when treated with oxone. ru.nl The resulting unstable epoxide is immediately opened by the methanol solvent to yield a 5-hydroxypipecolic acid derivative, effectively representing an oxidation of the enamine double bond. ru.nl

Stereochemical Integrity and Control of Epimerization during Chemical Transformations

Maintaining stereochemical integrity at the α-carbon is paramount in the synthesis of chiral molecules from amino acid precursors. Transformations involving this compound and its derivatives have been shown to proceed with excellent control of stereochemistry, minimizing or eliminating epimerization.

In the context of N-acyliminium ion chemistry, nucleophilic additions have been observed to proceed with high diastereoselectivity, where the original stereocenter at C-2 dictates the stereochemistry of the newly formed centers. ru.nliiserpune.ac.in For instance, the allylation of the N-acyliminium ion intermediate yields a single diastereomer of the product. iiserpune.ac.in Similarly, the epoxidation of the derived cyclic enamide leads to a 96:4 diastereomeric ratio in favor of the (2S, 5R)-configured product. ru.nl

The robustness of the stereocenter is further demonstrated in subsequent transformations. For example, a piperidine derivative synthesized from L-allysine ethylene acetal was successfully converted into N-Boc-L-proline without any detectable epimerization at the chiral center, as confirmed by comparing its optical rotation to the literature value. iiserpune.ac.in Furthermore, nucleophilic substitution reactions on related protected amino acids, such as L-β-chloroalanines, are known to proceed without undesirable racemization. dokumen.pub This high fidelity in stereochemical transfer underscores the value of this compound as a reliable chiral building block for asymmetric synthesis.

Strategic Applications in Advanced Organic Synthesis

Cbz-L-allysine Ethylene (B1197577) Acetal (B89532) as a Versatile Chiral Building Block

Cbz-L-allysine ethylene acetal has emerged as a valuable and versatile chiral building block in the field of advanced organic synthesis. Its unique structural features, including the protected aldehyde functionality and the chiral amino acid backbone, make it an ideal starting material for the stereoselective synthesis of a wide range of complex molecules.

Utility in the Total Synthesis of Complex Natural Products

This compound has proven to be instrumental in the total synthesis of several complex natural products. Its pre-installed chirality and latent aldehyde group allow for the construction of intricate molecular architectures with high stereocontrol.

A notable application is in the synthesis of the natural product (2S,5R)-5-hydroxypipecolic acid, a core structure found in various alkaloids like febrifugine (B1672321) and pseudoconhydrin. ru.nl The synthesis commences with the N-protection of L-allysine ethylene acetal with a carboxybenzyl (Cbz) group, followed by esterification. ru.nl This intermediate then undergoes a smooth cyclization and elimination sequence to furnish a key tetrahydropyridine (B1245486) intermediate, which is further elaborated to achieve the target natural product. ru.nl The stereoselective total synthesis of the quinolizidine (B1214090) alkaloid (+)-epiquinamide also utilizes L-allysine ethylene acetal as a starting material, highlighting its importance in constructing bicyclic alkaloid skeletons. researchgate.net Key steps in this synthesis include a highly diastereoselective N-acyliminium ion allylation and a ring-closing metathesis reaction. researchgate.net

Application as a Key Intermediate in the Synthesis of Pharmacologically Relevant Molecules

The significance of this compound extends to the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of potent drug candidates. Its role is particularly prominent in the development of inhibitors for angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are key targets for the treatment of hypertension. dokumen.pubazpdf.tips

(S)-allysine ethylene acetal is a key building block for the synthesis of omapatrilat (B1677282) and ilepatril, which are dual inhibitors of ACE and NEP. dokumen.pubazpdf.tipsdigitallibrary.co.in The synthesis of (S)-allysine ethylene acetal can be achieved through a combination of hydroformylation and biocatalysis. dokumen.pub Specifically, a sequential catalytic isomerization/hydroformylation of a glutaraldehyde (B144438) monoethylene acetal intermediate is employed. azpdf.tips An enzymatic resolution step using L-acylase is then used to obtain the desired (S)-enantiomer with high enantiomeric excess. dokumen.pub Another biocatalytic approach involves the reductive amination of the corresponding keto acid using phenylalanine dehydrogenase (PDH). digitallibrary.co.innih.gov This enzymatic process has been successfully scaled up for the production of kilogram quantities of (S)-allysine ethylene acetal, demonstrating its industrial relevance. nih.govresearchgate.netepa.gov

Key Pharmacologically Relevant Molecules Synthesized from Allysine (B42369) Derivatives
MoleculeTherapeutic TargetKey Synthetic Step Involving Allysine Derivative
OmapatrilatACE and NEP InhibitorEnzymatic synthesis of (S)-allysine ethylene acetal via reductive amination. digitallibrary.co.inresearchgate.net
IlepatrilACE and NEP InhibitorSequential isomerization/hydroformylation to an advanced amino acid intermediate. azpdf.tips

Integration into Peptide Synthesis for the Preparation of Modified Peptides and Peptide Aldehydes

This compound and its derivatives are valuable tools in peptide chemistry for the site-specific incorporation of an aldehyde functionality. This allows for the synthesis of modified peptides and peptide aldehydes, which have shown significant potential as enzyme inhibitors and as platforms for peptide ligation and modification. researchgate.netnih.gov

The Fmoc-protected version, Fmoc-L-allysine ethylene acetal (Fmoc-Aea-OH), is particularly useful for solid-phase peptide synthesis (SPPS). kaust.edu.sachemicalbook.comsigmaaldrich.com This allows for the introduction of a protected aldehyde group at specific positions within a peptide sequence. sigmaaldrich.com The aldehyde is unmasked during the final trifluoroacetic acid (TFA) cleavage step. kaust.edu.sa The high reactivity of the liberated aldehyde enables various modifications, including the formation of cyclic peptides through condensation with nearby amine, hydroxyl, or thiol functionalities. sigmaaldrich.com However, this reactivity can also lead to side reactions such as dehydration and the formation of tetrahydropyridine derivatives. kaust.edu.sa

Peptide aldehydes are of great interest due to their ability to inhibit various classes of proteolytic enzymes by forming tetrahedral hydrates that mimic the transition state of substrate hydrolysis. researchgate.net The synthesis of peptide aldehydes can be approached in two main ways: introduction of the aldehyde function after peptide synthesis or using a protected amino aldehyde as a building block during peptide elongation. researchgate.net The use of Fmoc-Aea-OH falls into the latter category, providing a direct route to peptides containing an internal allysine residue.

Methodologies for Incorporating Allysine Derivatives into Larger Molecular Architectures

The incorporation of allysine derivatives into larger and more complex molecules requires specific synthetic strategies that can accommodate the reactive nature of the aldehyde functionality. Both solid-phase and solution-phase approaches have been successfully employed.

Solid-Phase Synthetic Approaches for Conjugation and Elongation

Solid-phase peptide synthesis (SPPS) is a powerful technique for the construction of peptides containing allysine derivatives. kaust.edu.samdpi.com The use of Fmoc-Aea-OH allows for the seamless integration of a protected allysine residue into a growing peptide chain on a solid support. kaust.edu.sachemicalbook.com Standard Fmoc/tBu coupling protocols are generally applicable, involving cycles of Fmoc deprotection with a base like piperidine (B6355638) and coupling of the next Fmoc-protected amino acid. csic.esuci.edu

The choice of solid support, such as 2-chlorotrityl chloride resin or Rink amide resin, can be tailored to the specific synthetic goal. kaust.edu.sa The "tea bag" method for multiple Fmoc solid-phase peptide synthesis offers an efficient way to synthesize a large number of peptide sequences simultaneously, which can be advantageous for screening libraries of modified peptides. mdpi.com A critical aspect of SPPS involving allysine derivatives is the final cleavage and deprotection step. Care must be taken to avoid unwanted side reactions of the newly liberated aldehyde. For example, the use of thiol-based cleavage cocktails should be avoided as they can lead to the formation of thioacetals. kaust.edu.sa

Solid-Phase Synthesis of Allysine-Containing Peptides
ParameterDescriptionCommon Reagents/Resins
Protected Allysine DerivativeFmoc-L-allysine ethylene acetal (Fmoc-Aea-OH)-
Synthetic StrategyFmoc-based Solid-Phase Peptide Synthesis (SPPS)-
Resins2-Chlorotrityl chloride resin, Rink amide resin-
DeprotectionRemoval of the Fmoc group20% Piperidine in DMF
CouplingFormation of the peptide bondDIC/OxymaPure

Solution-Phase Strategies for Oligomerization and Complex Assembly

Solution-phase synthesis offers a complementary approach for the preparation of molecules containing allysine derivatives, particularly for the synthesis of smaller oligomers or when larger quantities of the final product are required. sigmaaldrich.com L-allysine ethylene acetal is suitable for use in solution-phase peptide synthesis. sigmaaldrich.com

An example of a solution-phase strategy is the synthesis of the piperidine core of febrifugine. After N-protection of L-allysine ethylene acetal with Cbz-OSu and methylation, the resulting compound is cyclized in refluxing toluene (B28343) with a catalytic amount of p-toluenesulfonic acid to yield a tetrahydropyridine derivative. ru.nl This demonstrates how the latent aldehyde, upon in situ deprotection and cyclization, can be used to construct heterocyclic systems in solution.

The high reactivity of the deprotected aldehyde group can be harnessed in solution to form various cross-linked structures. In biological systems, the aldehyde group of allysine, formed by the enzymatic oxidation of lysine (B10760008) by lysyl oxidase, spontaneously condenses with other allysine or lysine residues to form cross-links in collagen and elastin. mdpi.comresearchgate.net This principle can be mimicked in solution-phase synthesis to create complex, cross-linked molecular architectures. mdpi.com

Design and Synthesis of Allysine-Containing Molecular Libraries for Diversified Chemical Research

This compound serves as a pivotal building block in advanced organic synthesis for the generation of molecular libraries. Its unique structure, featuring a protected aldehyde on the side chain of an amino acid scaffold, provides a versatile handle for chemical diversification. The core strategy involves incorporating this amino acid into a larger molecular framework, such as a peptide or peptidomimetic, followed by the deprotection of the acetal to unmask the reactive aldehyde. This aldehyde then becomes a key functional group for a multitude of chemical transformations, enabling the synthesis of a diverse array of molecules from a common precursor.

The design of these libraries hinges on the chemoselective reactivity of the aldehyde group. Once the ethylene acetal is removed under acidic conditions, the resulting allysine residue can undergo various reactions. This late-stage functionalization is a powerful tool in combinatorial chemistry and drug discovery, as it allows for the rapid generation of analogues with modified properties. nih.govnih.gov The carboxybenzyl (Cbz) protecting group on the alpha-amino function ensures compatibility with standard peptide synthesis protocols, including both solid-phase peptide synthesis (SPPS) and solution-phase methods. ru.nlnih.govsigmaaldrich.com

Detailed research findings have demonstrated the utility of the allysine side chain for creating diverse chemical structures. The aldehyde can be reacted with a wide range of nucleophiles to form various stable covalent bonds. For example, reaction with amines or anilines under reductive amination conditions yields secondary or tertiary amines. The use of hydrazines leads to the formation of hydrazones, while hydroxylamines produce oximes. These reactions are typically high-yielding and can be performed on complex molecules without affecting other functional groups, highlighting the aldehyde's role as a bioorthogonal handle. researchgate.netacs.org This approach facilitates the attachment of different molecular fragments, including fluorescent dyes, affinity tags, and small molecule drugs, to a core scaffold. emory.edu

The application of this strategy is particularly prominent in the field of peptide and peptidomimetic chemistry. By introducing this compound at specific positions within a peptide sequence, chemists can create libraries of modified peptides. After synthesis of the core peptide, the side-chain aldehyde is deprotected and subsequently reacted with a library of aldehydes, amines, or other nucleophiles. This allows for systematic modification of the peptide's side chain, which can be used to probe structure-activity relationships (SAR), enhance binding affinity, or improve metabolic stability. For instance, the aldehyde can be used to form cyclic structures through intramolecular reactions with other side chains or the peptide backbone, further expanding the chemical diversity of the library. sigmaaldrich.com

A chemoenzymatic approach has also been explored, where enantiopure allysine derivatives are synthesized and then functionalized. psu.edu Enzymatic methods, such as those using phenylalanine dehydrogenase, have been developed for the large-scale, stereoselective synthesis of L-allysine ethylene acetal, ensuring the availability of this chiral building block for library synthesis. researchgate.netunipd.itgoogle.com

The table below summarizes the key reactions used for diversifying the allysine side chain in the synthesis of molecular libraries.

Table 1: Diversification Reactions of the Allysine Side-Chain Aldehyde
Reactant TypeReactionResulting Linkage/Functional GroupApplication in Library Synthesis
Primary/Secondary AminesReductive AminationSecondary/Tertiary AmineIntroduction of alkyl or aryl substituents for SAR studies.
HydrazinesCondensationHydrazoneFormation of stable linkages for bioconjugation and peptidomimetics. acs.org
HydroxylaminesCondensationOximeCreation of stable, drug-like scaffolds. acs.org
ThiolsThiazolidine Formation (with a vicinal amine)Thiazolidine RingGeneration of heterocyclic peptidomimetics. acs.org
Organometallic Reagents (e.g., Grignard)Nucleophilic AdditionSecondary AlcoholCreation of new chiral centers and introduction of bulky groups.
Phosphorus YlidesWittig ReactionAlkeneCarbon-carbon bond formation to introduce unsaturated moieties.

Advanced Analytical and Spectroscopic Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Cbz-L-allysine ethylene (B1197577) acetal (B89532) and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and their relative positions.

In the analysis of synthetic intermediates, such as the methyl ester of Cbz-L-allysine ethylene acetal coupled with other amino acid derivatives, ¹H NMR spectra offer precise insights. For instance, the characteristic signals for the benzyloxycarbonyl (Cbz) protecting group typically appear as a multiplet around 7.35 ppm, corresponding to the aromatic protons, and a singlet around 5.10 ppm for the benzylic (CH₂) protons. The acetal group protons (O-CH₂-CH₂-O) are expected to resonate as a multiplet around 3.90-4.00 ppm. The proton on the α-carbon of the amino acid backbone typically appears as a multiplet between 4.20 and 4.40 ppm. The remaining protons of the pentanoic acid side chain would present as a series of multiplets in the upfield region of the spectrum.

While a specific spectrum for the parent acid is not publicly available, the expected chemical shifts can be reliably predicted. These assignments are critical for verifying the structure of newly synthesized batches and for identifying any potential side-products or impurities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity
Aromatic (C₆H₅) ~7.35 Multiplet
Benzylic (C₆H₅CH ₂) ~5.10 Singlet
α-CH ~4.30 Multiplet
Acetal CH (dioxolane ring) ~4.85 Triplet
Acetal CH₂ (dioxolane ring) ~3.95 Multiplet

Note: Data are predictive and based on general principles and analysis of related structures.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis of Synthetic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to analyze the fragmentation patterns of its synthetic intermediates. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule.

For this compound (C₁₆H₂₁NO₆), the expected monoisotopic mass is 323.1369 g/mol . Using electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. In the fragmentation of Cbz-protected amino acids, common losses include the benzyl (B1604629) group (91 Da) and the entire Cbz group (135 Da). The fragmentation pattern can help to confirm the sequence and structure of more complex peptide intermediates derived from this compound.

Table 2: Expected Molecular Ion Peaks for this compound in High-Resolution Mass Spectrometry

Ion Species Formula Calculated m/z
[M+H]⁺ C₁₆H₂₂NO₆⁺ 324.1442
[M+Na]⁺ C₁₆H₂₁NNaO₆⁺ 346.1261

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the presence of the aromatic Cbz group, the compound can be readily detected using a UV detector, typically at wavelengths around 254 nm.

A reversed-phase HPLC method, commonly employing a C18 stationary phase, is effective for separating the target compound from non-polar impurities and starting materials. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient elution of all components and provides a high-resolution purity profile.

Furthermore, determining the enantiomeric purity is critical, as the biological activity of chiral molecules is often dependent on their stereochemistry. The enantiomeric excess (e.e.) of this compound can be determined using chiral HPLC. This involves a specialized column with a chiral stationary phase that can differentiate between the L- and D-enantiomers, resulting in two separate peaks if both are present. The relative area of these peaks allows for the precise calculation of enantiomeric purity.

Table 3: Illustrative HPLC Conditions for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temperature | 25 °C |

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown from a solution of this compound or one of its derivatives, this technique can provide unequivocal proof of its atomic connectivity and, most importantly, its absolute stereochemistry.

The analysis would confirm the (S)-configuration at the α-carbon, which is expected for the "L" isomer of the amino acid. The resulting crystal structure would also reveal precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing arrangement. While no public crystal structure data is currently available for this compound itself, this technique remains the gold standard for absolute configuration assignment should a suitable crystalline derivative be prepared.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of Cbz-L-allysine Ethylene (B1197577) Acetal (B89532)

While direct conformational analysis of Cbz-L-allysine ethylene acetal is not extensively documented in dedicated studies, computational investigations predominantly focus on the structure of the key reactive intermediate it forms: the cyclic N-acyliminium ion. This cation is generated in situ, often through Lewis acid activation, and its subsequent reactions are fundamental to the synthetic utility of the parent compound.

Molecular modeling, primarily using Density Functional Theory (DFT), is employed to determine the most stable conformation of this N-acyliminium ion. The piperidine (B6355638) ring of the intermediate typically adopts a half-chair conformation. The orientation of substituents on this ring dictates the facial selectivity of an approaching nucleophile. For instance, DFT calculations are used to compare the relative free energies (ΔG) of different conformers, such as those with a substituent in a pseudo-equatorial versus a pseudo-axial position. These calculations consistently show that one conformation is energetically favored, which is then assumed to be the dominant species in the reaction mixture.

Table 1: Representative DFT Calculation for Conformational Energy of a Substituted N-Acyliminium Ion Intermediate

ConformerRelative Free Energy (ΔG)Population at 298 K
Pseudo-equatorial0.00 kcal/mol>95%
Pseudo-axial1.27 kcal/mol<5%

Note: Data is representative of typical energy differences found in DFT studies of similar N-acyliminium ions.

This energy difference, though seemingly small, is sufficient to ensure that the reaction proceeds almost exclusively through the lower-energy conformer, providing a clear rationale for the high diastereoselectivity observed in many of its synthetic applications.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound. These calculations map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For reactions involving the N-acyliminium ion derived from this compound, DFT calculations help to model the nucleophilic addition step. By calculating the energy barriers for the nucleophile to attack from different trajectories (e.g., axial vs. equatorial), a preferred reaction pathway is identified. These computational models can confirm whether a reaction proceeds via a concerted mechanism or through a stepwise pathway involving discrete intermediates. For example, in the addition of an allyl silane (B1218182) or an enol ether, calculations can pinpoint the transition state structure, revealing the bonding and stereochemical arrangements that lead to the final product.

Prediction and Rationalization of Stereoselectivity in Synthetic Reactions

The primary goal of computational studies on this compound and its derivatives is to predict and rationalize the stereochemical outcome of its reactions. The high diastereoselectivity observed in nucleophilic additions to the derived N-acyliminium ion is a hallmark of its chemistry.

Theoretical models, particularly those based on DFT calculations of transition state energies, provide a quantitative basis for this selectivity. The prevailing explanation, often referred to as the Stevens' hypothesis for cyclic N-acyliminium ions, posits that the nucleophile attacks the most stable half-chair conformation of the ion from the trajectory that leads directly to a stable, low-energy chair-like transition state and product. An attack from the opposite face would proceed through a higher-energy, twisted boat-like transition state, and is therefore kinetically disfavored.

Computational results consistently support this model. By comparing the activation energies for the formation of different stereoisomers, a clear prediction of the major product can be made. These predictions are often in excellent agreement with experimental observations, where a single diastereomer is frequently obtained in high yield.

Table 2: Correlation of Computational Prediction with Experimental Outcome for a Diastereoselective Reaction

Product StereoisomerCalculated Activation Energy BarrierPredicted SelectivityExperimental Outcome
cisHighMinor<1%
transLowMajor>99%

Note: This table illustrates the typical correlation found between lower calculated activation energy and the major experimentally observed product in reactions of N-acyliminium ions.

In Silico Studies of Structure-Reactivity Relationships

In silico studies establish a clear and predictive structure-reactivity relationship for this compound. The "structure" in this context refers to the three-dimensional conformation of the derived N-acyliminium ion, while "reactivity" refers to the stereochemical outcome of its reactions.

The fundamental relationship established through computational modeling is that the conformational preference of the N-acyliminium ion directly governs the stereoselectivity of the C-C bond-forming reaction. The carbamate (B1207046) protecting group (Cbz) and the inherent chirality of the L-amino acid backbone enforce a specific low-energy conformation on the piperidine-like ring of the intermediate. This pre-organization is the key to controlling the facial bias of the subsequent nucleophilic attack.

These in silico models allow researchers to rationalize why this compound is such an effective chiral building block. The computational data confirms that the structural features of the molecule are translated into a highly predictable and selective reactivity profile, which is essential for its successful application in the total synthesis of complex natural products and pharmaceutical targets.

Future Directions and Emerging Research Frontiers

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry, including the pharmaceutical sector, is under increasing pressure to adopt greener and more sustainable practices. nih.govnih.gov The synthesis of protected amino acids like Cbz-L-allysine ethylene (B1197577) acetal (B89532) traditionally involves solvents such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are associated with significant toxicity and environmental concerns. rsc.org Future research will prioritize the replacement of these hazardous solvents with more environmentally benign alternatives.

Efforts in greening peptide synthesis have identified several promising substitute solvents, including propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water. rsc.orgacs.org Research has demonstrated that water can be used as a solvent for peptide synthesis by employing water-dispersible nanoparticles of protected amino acids. nih.govresearchgate.net

Enzymatic synthesis represents another major frontier for sustainable production. Processes utilizing enzymes like phenylalanine dehydrogenase and D-amino acid oxidase have already been developed for the synthesis of L-allysine ethylene acetal and its precursors. nih.govresearchgate.netepa.gov These enzymatic routes can avoid harsh reagents and lengthy chemical steps. researchgate.net Future work will likely focus on discovering and engineering more efficient enzymes and optimizing reaction conditions for industrial-scale production. researchgate.netdokumen.pub Furthermore, continuous flow processing is emerging as a key green chemistry principle that minimizes waste and improves efficiency by moving away from traditional batch reactors. advancedchemtech.com

Table 1: Emerging Sustainable Synthetic Strategies

StrategyDescriptionPotential AdvantagesRelevant Research Focus
Green Solvent ReplacementReplacing hazardous solvents like DMF and DCM with alternatives such as propylene carbonate, 2-MeTHF, or water. rsc.orgacs.orgReduced toxicity, lower environmental impact, improved worker safety. nih.govadvancedchemtech.comSolvent screening, process optimization, water-dispersible nanoparticle technology. nih.govacs.orgresearchgate.net
Enzymatic SynthesisUsing enzymes like phenylalanine dehydrogenase for reductive amination of keto acid precursors. nih.govresearchgate.netHigh selectivity, mild reaction conditions, reduced byproducts, potential for scalability. researchgate.netdokumen.pubEnzyme discovery and engineering, process scale-up. researchgate.net
Continuous Flow SynthesisMoving from batch processing to continuous flow systems for coupling and deprotection reactions. advancedchemtech.comPrecise control of reaction conditions, reduced waste, higher conversion rates, minimized need for purification steps. advancedchemtech.comReactor design, optimization of flow parameters for protected amino acid synthesis.
Transient Protection StrategiesIn-situ protection and deprotection steps within a one-pot synthesis, improving atom and step economy. acs.orgnih.govFewer operational steps, reduced waste, cost-effectiveness. acs.orgnih.govDevelopment of novel transient protecting groups compatible with the allysine (B42369) scaffold.

Exploration of Novel Reaction Manifolds for Expanding Derivatives' Chemical Space

The true potential of Cbz-L-allysine ethylene acetal lies in its versatility as a chemical scaffold. The protected aldehyde, once unmasked, is a highly reactive handle for a wide array of chemical transformations. nih.govsigmaaldrich.com Future research will focus on exploring novel reaction manifolds to generate a diverse library of derivatives with unique functionalities.

One major area of exploration is the late-stage functionalization of peptides containing allysine. nih.gov Inspired by the enzymatic activity of lysyl oxidase, which converts lysine (B10760008) to allysine in vivo, chemical methods are being developed to achieve this transformation selectively on complex peptides. nih.govresearchgate.net Once the allysine residue is in place, its aldehyde group can be modified using various chemistries, including reductive amination and reactions with hydroxylamines or hydrazines, to attach tags like fluorescent dyes or affinity labels. nih.gov

Expanding the chemical space also involves developing new protecting group strategies and exploring bioorthogonal reactions. The development of "transient protection" strategies, where the amino acid is protected and deprotected in a one-pot process, offers a more efficient route to peptide synthesis. acs.orgnih.gov This approach could be adapted for allysine derivatives to streamline the creation of new compounds. Furthermore, the unique reactivity of the aldehyde could be harnessed in bioorthogonal reactions, allowing for highly specific modifications of proteins and other biomolecules in complex biological systems. researchgate.net

Table 2: Potential Strategies for Derivatization

Reactive SiteReaction TypePotential Derivative ClassObjective
Deprotected AldehydeReductive AminationSecondary and Tertiary AminesIntroduce new functional groups, create peptide-drug conjugates.
Deprotected AldehydeHydrazone/Oxime FormationHydrazone and Oxime-linked ConjugatesAttach imaging agents, affinity tags, or other biomolecules. nih.gov
Deprotected AldehydeWittig ReactionAlkenesCarbon chain extension and introduction of unsaturation for further modification.
Amine (after Cbz deprotection)Acylation / SulfonylationAmides / SulfonamidesModify peptide backbone properties, introduce new side chains.
Entire MoleculeCross-MetathesisFunctionalized α-Amino AcidsCreate novel non-canonical amino acid building blocks. psu.edu

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The unique structural features of allysine and its derivatives make them attractive building blocks for advanced materials. Lysine derivatives have been shown to act as low-molecular-weight gelators, forming supramolecular gels with thixotropic properties (reversibly transitioning from gel to sol under shear stress). mdpi.com These materials have potential applications in cosmetics, foods, and medicine. mdpi.com

Future research will likely explore the use of deprotected this compound in the creation of novel polymers and hydrogels. The aldehyde functionality is capable of forming cross-links with various nucleophiles, enabling the construction of three-dimensional networks. This could lead to the development of stimuli-responsive materials, where the gelation or degradation of the material can be controlled by changes in pH, temperature, or the presence of specific molecules. L-lysine derivatives have already been used to create supramolecular assemblies of fibers and ribbons. nih.gov

Furthermore, the incorporation of photo-responsive moieties, such as azobenzene (B91143) derivatives, into supramolecular systems allows for the creation of materials whose properties can be switched with light. nankai.edu.cn Integrating allysine derivatives into such systems could lead to the development of "intelligent" materials with applications in drug delivery, tissue engineering, and soft robotics.

Table 3: Potential Applications in Materials Science

Material TypeFormation PrinciplePotential PropertiesPotential Applications
Supramolecular HydrogelsSelf-assembly of allysine derivatives via hydrogen bonding and van der Waals forces. mdpi.comThixotropic, stimuli-responsive, biocompatible. mdpi.comDrug delivery, tissue engineering scaffolds, cosmetics. mdpi.com
Cross-linked PolymersCovalent cross-linking through the deprotected aldehyde group with multifunctional amines or other nucleophiles.Tunable mechanical strength, controlled degradation.Biodegradable plastics, advanced coatings.
Stimuli-Responsive NanoparticlesIncorporation into systems with stimuli-responsive molecules like azobenzene. nankai.edu.cnPhoto- or thermo-switchable size and morphology. nankai.edu.cnTargeted drug delivery, smart sensors.
Functionalized SurfacesGrafting allysine derivatives onto surfaces to introduce reactive aldehyde handles.Bio-conjugation capacity, controlled surface chemistry.Biosensors, biocompatible implants.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of novel derivatives and materials can be significantly accelerated through automation. High-throughput experimentation (HTE), which involves running many reactions in parallel, is a powerful tool in pharmaceutical development for rapidly screening catalysts, solvents, and reaction conditions. acs.org

Future research on this compound will benefit from the integration of automated synthesis platforms. Robotic systems can be programmed to perform the multi-step synthesis of a library of allysine derivatives, systematically varying protecting groups, coupling partners, and reaction parameters. This approach dramatically increases the speed at which new chemical space can be explored. asm.org

Once synthesized, these libraries of derivatives can be screened using high-throughput analytical methods. Techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) are capable of rapidly analyzing complex mixtures, making them ideal for screening the outcomes of HTE reactions. nih.govnih.govspringernature.com The combination of automated synthesis and high-throughput screening creates a powerful workflow for discovering allysine derivatives with specific, desirable properties, whether for therapeutic applications or for the development of new materials.

Table 4: Integration with Automated and High-Throughput Platforms

Platform/TechniqueApplication to Allysine DerivativesObjective
Automated Synthesis RobotsParallel synthesis of a library of allysine derivatives with varied functional groups. acs.orgRapidly expand the chemical space of accessible derivatives.
High-Throughput Experimentation (HTE)Screening of reaction conditions (catalysts, solvents, temperature) for synthesis and derivatization. acs.orgOptimize reaction yields and discover novel transformations.
Automated Flow-Based SPPSIncorporation of this compound into peptides in an automated fashion. asm.orgEfficient synthesis of peptides containing the allysine handle for further modification.
High-Throughput UPLC-MS/MS AnalysisRapid analysis of reaction outcomes from HTE plates. nih.govnih.govQuantify reaction success and identify promising candidates from large libraries.

Table of Mentioned Compounds

Compound Name
This compound
L-allysine ethylene acetal
Allysine
Lysine
Dichloromethane (DCM)
Dimethylformamide (DMF)
Propylene carbonate
2-methyltetrahydrofuran (2-MeTHF)
Azobenzene

Q & A

Q. Basic Research Focus

  • <sup>1</sup>H-NMR : Identify acetal protons (δ 4.8–5.2 ppm) and allylic CH2 groups (δ 1.5–2.5 ppm). However, overlapping signals (e.g., α-AASA vs. P6C) may require isotopic labeling .
  • LC-MS/MS : Use product ion scans (m/z 128.1 → 82/55 for P6C; m/z 84/56 for pipecolic acid) to distinguish degradation products .
  • Resolution of Conflicts : Combine multiple techniques (e.g., enzymatic assays for α-AASA quantification) when NMR alone is inconclusive .

Q. Advanced Research Focus

  • Copolymer Design : Incorporate rigid segments (e.g., poly(ε-caprolactone)) to reduce fractional free volume, slowing hydrolysis while maintaining pH responsiveness .
  • Acetal Isomerization : Use branched acetals (e.g., 2-ethyl-1,3-dioxolane) to sterically hinder acid attack, increasing t1/2 at pH 5.5 by 2–3× .
  • In Situ Monitoring : Employ fluorescent probes (e.g., coumarin derivatives) to track real-time degradation in polymer matrices .

Q. Advanced Research Focus

  • Catalyst Tuning : Rh-Biphephos enhances l-selectivity via π-π interactions between the ligand and substrate .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve enantioselectivity by stabilizing transition states .
  • Biocatalytic Correction : Use enantioselective transaminases to rectify minor stereochemical impurities post-hydroformylation .

Q. Advanced Research Focus

  • DFT Calculations : Model protonation states and transition energies to identify hydrolysis-prone sites .
  • MD Simulations : Predict polymer chain mobility in aqueous environments, correlating with experimental t1/2 values .
  • QSPR Models : Relate acetal structure (e.g., substituent electronegativity) to degradation rates using machine learning .

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